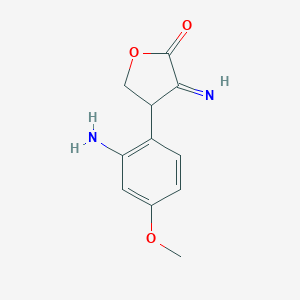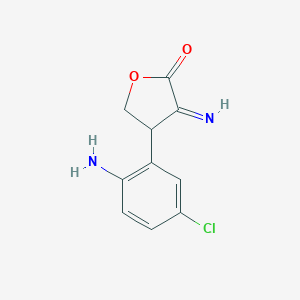![molecular formula C18H14FN3O2S B292430 11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292430.png)
11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound that features a unique fusion of pyridine, thiophene, and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Construction of the Pyridine Ring: The pyridine ring can be formed through cyclization reactions involving appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Formation of the Diazepine Ring: The diazepine ring is typically constructed through a series of condensation reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares the thiophene and pyridine rings but differs in the diazepine ring structure.
Thieno[3,4-b]pyridine: Similar thiophene and pyridine rings but lacks the diazepine ring.
Uniqueness
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14FN3O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14FN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI Key |
UTBUTFFVHSHVSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292348.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292349.png)
![2-(3-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292351.png)
![ethyl (3E)-7-imino-2-oxo-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292353.png)
![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)



![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
